Hirtusneanoside
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H46O17 |
|---|---|
Molecular Weight |
798.8 g/mol |
IUPAC Name |
methyl (2R,3R,4S,4aR)-7-[(5R,6R,10aR)-1,5,9-trihydroxy-3,6-dimethyl-8-oxo-10a-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-2,3,6-trimethyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C40H46O17/c1-12-9-19-23(31(46)25-18(41)8-14(3)35(50)39(25,56-19)11-54-37-34(49)33(48)28(43)17(6)55-37)29(44)21(12)22-13(2)10-20-24(30(22)45)32(47)26-27(42)15(4)16(5)36(51)40(26,57-20)38(52)53-7/h9-10,14-17,28,33-37,43-51H,8,11H2,1-7H3/t14-,15-,16-,17+,28+,33-,34-,35-,36+,37-,39+,40-/m1/s1 |
InChI Key |
TYNIMWUXFYKHJO-LSWDFQARSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=C(C(=C3O)C4=C(C5=C(C=C4C)O[C@]6([C@H]([C@@H]([C@H](C(=O)C6=C5O)C)C)O)C(=O)OC)O)C)O[C@@]2([C@@H]1O)CO[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=C(C(=C3O)C4=C(C5=C(C=C4C)OC6(C(C(C(C(=O)C6=C5O)C)C)O)C(=O)OC)O)C)OC2(C1O)COC7C(C(C(C(O7)C)O)O)O)O |
Synonyms |
hirtusneanoside |
Origin of Product |
United States |
Occurrence and Chemotaxonomic Context of Hirtusneanoside
Primary Lichen Sources and Associated Species
Hirtusneanoside has been primarily isolated from the lichen Usnea hirta. Further research is needed to fully understand its distribution across a wider range of lichen species.
Usnea hirta, a species of beard lichen belonging to the family Parmeliaceae, is the organism from which this compound was first isolated and characterized. nih.gov This fruticose lichen is widespread and can be found in various regions across the globe. wikipedia.orgresearchgate.net The genus Usnea is known for producing a diverse array of secondary metabolites, including depsides, depsidones, and dibenzofurans, with usnic acid being a particularly characteristic and abundant compound. nih.govmdpi.comnih.gov The discovery of this compound, an unsymmetrical dimeric tetrahydroxanthone glycoside, added to the known chemical diversity of this genus. nih.govmdpi.com
The chemical profile of Usnea hirta and other Usnea species can be influenced by environmental factors such as light exposure, altitude, and humidity. nih.gov However, the presence of genetically determined secondary metabolites like this compound serves as a more stable marker for chemotaxonomic studies.
While Usnea hirta is the definitive source of this compound, comprehensive data on its distribution in other species of the Usnea genus, which comprises over 360 species, is currently limited. nih.govmdpi.com The genus Usnea is known for its chemical diversity, with different species producing a wide range of secondary metabolites. mdpi.comresearchgate.net Extensive phytochemical screening of various Usnea species has identified numerous compounds, but this compound has not been widely reported from other members of this genus. mdpi.com
The occurrence of dimeric xanthones in lichens is not exclusive to the Usnea genus. For instance, secalonic acids, another class of dimeric tetrahydroxanthones, have been identified in lichens such as Diploicia canescens. nih.gov This suggests that the biosynthetic pathways leading to dimeric xanthones have evolved in different lichen lineages. Further investigation into the distribution of this compound and other related compounds in a broader range of lichen taxa is necessary to fully map their occurrence.
Phylogenetic Relevance of this compound Distribution
The distribution of secondary metabolites is a crucial tool in the chemotaxonomy of lichens, providing characters that can supplement morphological and molecular data in phylogenetic analyses. cambridge.org The presence of a structurally unique compound like this compound in Usnea hirta could be of phylogenetic significance.
Within the genus Usnea, the chemical composition is often used to delineate species and understand their evolutionary relationships. cambridge.org The production of specific suites of compounds can define chemosyndromes that characterize particular species or species groups. While the broader phylogenetic relationships within Usnea are being elucidated through molecular studies, the specific phylogenetic relevance of this compound has not been extensively studied. Its restricted known distribution to Usnea hirta might suggest it is a specific autapomorphy for this species or a small group of closely related species.
To ascertain the full phylogenetic relevance of this compound, a more comprehensive screening of its presence across the phylogenetic tree of the Parmeliaceae family would be required. If this compound or its biosynthetic precursors are found in other related species, it could indicate a shared evolutionary history and serve as a valuable phylogenetic marker.
Comparative Analysis with Related Dimeric Xanthones from Fungi and Angiosperms
Dimeric xanthones are not limited to lichens and are also found in fungi and angiosperms, showcasing a fascinating example of convergent evolution of complex chemical structures across different kingdoms of life. mdpi.com A comparative analysis of this compound with dimeric xanthones from these other sources reveals both similarities and key differences in their chemical architecture and biosynthetic origins.
Fungi are prolific producers of dimeric tetrahydroxanthones, with well-known examples including the secalonic acids and rugulotrosin A . nih.govd-nb.info Structurally, this compound shares the core tetrahydroxanthone dimer skeleton with these fungal metabolites. nih.gov However, a distinguishing feature of this compound is the presence of an L-rhamnopyranoside moiety, making it a glycoside. mdpi.comnih.gov Furthermore, this compound possesses an additional peripheral methyl group compared to compounds like secalonic acid D and rugulotrosin A, the biosynthetic origin of which is yet to be fully understood. nih.gov The stereochemistry of the biaryl axis, which is a common feature in these molecules, also presents a point of comparison. nih.gov
In the plant kingdom, particularly in families like Clusiaceae (Garcinia) and Hypericaceae (Hypericum), a diverse array of dimeric xanthones has been identified. mdpi.com Unlike the tetrahydroxanthone dimers common in fungi and lichens, many dimeric xanthones from angiosperms are formed from fully aromatized xanthone (B1684191) units. Examples include garcinoxanthones from Garcinia mangostana. mdpi.com These plant-derived dimers often exhibit different linkage patterns between the monomeric units compared to this compound. The biosynthesis of xanthones in plants also differs fundamentally from that in fungi and lichens, with the former utilizing a mixed shikimate and acetate (B1210297) pathway, while the latter rely on the polyketide pathway. mdpi.com
The table below provides a comparative overview of this compound with representative dimeric xanthones from fungi and angiosperms.
| Feature | This compound (Lichen) | Secalonic Acid D (Fungus) | Garcinoxanthone B (Angiosperm) |
| Core Structure | Dimeric Tetrahydroxanthone | Dimeric Tetrahydroxanthone | Dimeric Xanthone (Aromatized) |
| Glycosylation | Present (L-rhamnopyranoside) | Absent | Absent |
| Key Substituents | Additional peripheral methyl group | Prenyl groups | |
| Biosynthetic Pathway | Polyketide | Polyketide | Mixed Shikimate/Acetate |
This comparative analysis highlights the structural and biosynthetic diversity of dimeric xanthones across different natural sources, with this compound representing a unique variation produced by the lichen symbiosis.
Isolation and Purification Methodologies
Sample Collection and Preparation Protocols from Lichen Thalli
The journey to isolate Hirtusneanoside begins with the careful collection of its natural source, the lichen Usnea hirta. nih.gov This fruticose lichen is typically found growing on trees and shrubs. ijcmas.com For chemical analysis, the thalli, which are the vegetative bodies of the lichen, are harvested. herbs.org.nz It is advisable to snip off the growing parts (thallus) while leaving some behind to allow for regrowth, rather than removing the entire organism. herbs.org.nz Fallen branches containing Usnea after windy conditions can also be a sustainable source. herbs.org.nz
Once collected, the lichen thalli undergo a preparation process to make them suitable for extraction. This generally involves air-drying the collected material. The dried thalli are then typically ground into a powder. This increases the surface area of the lichen material, which facilitates a more efficient extraction of the desired chemical constituents.
Extraction Techniques for this compound from Biological Matrix
Extraction is a critical step to separate this compound from the complex matrix of the lichen thallus. juniperpublishers.com This process involves using solvents to dissolve the target compound and separate it from the solid lichen material.
Solvent-Based Extraction Approaches
Solvent-based extraction is a primary method for obtaining secondary metabolites like this compound from plant and lichen materials. cannovia.comeubia.org The choice of solvent is crucial and depends on the polarity of the target compound. nih.gov For this compound and other compounds in Usnea species, various organic solvents are employed.
Commonly used solvents for extracting compounds from lichens include methanol (B129727), ethanol (B145695), acetone, and dichloromethane. nih.govprimescholars.commdpi.com The process often involves maceration or reflux extraction where the powdered lichen material is soaked or heated in the solvent to facilitate the transfer of the desired compounds into the liquid phase. eubia.orgmdpi.com For instance, a common procedure involves refluxing the plant material with methanol multiple times to ensure a thorough extraction. mdpi.com The resulting extracts are then combined and concentrated to yield a crude extract. mdpi.com
| Solvent Type | Polarity | Typical Application in Lichen Extraction |
|---|---|---|
| Methanol | Polar | Used for extracting a broad range of polar and moderately polar compounds, including glycosides like this compound. mdpi.com |
| Ethanol | Polar | A common "green" solvent used for extracting various bioactive compounds. cannovia.com |
| Acetone | Polar aprotic | Effective for extracting a variety of phenolic compounds and other secondary metabolites. nih.gov |
| Dichloromethane | Nonpolar | Often used in partitioning steps to separate compounds based on polarity. mdpi.com |
Optimization of Extraction Parameters
To maximize the yield and purity of the extracted this compound, several parameters of the extraction process can be optimized. mdpi.com These include the choice of solvent, extraction time, temperature, and the solid-to-liquid ratio. mdpi.comscielo.brmdpi.com
Solvent Composition: The use of solvent mixtures, such as aqueous ethanol or methanol, can enhance extraction efficiency by modifying the polarity of the solvent to better match that of the target compound. scielo.brresearchgate.net For instance, a 50% (v/v) ethanol-water mixture has been found to be optimal for extracting certain bioactive compounds. mdpi.com
Temperature: Increasing the extraction temperature can improve the solubility of the target compound and the extraction rate. mdpi.com However, excessively high temperatures can lead to the degradation of thermolabile compounds. mdpi.com The optimal temperature is often determined experimentally, with ranges like 20–80 °C being explored. mdpi.com
Time: The duration of the extraction process also plays a significant role. mdpi.com A longer extraction time may lead to a higher yield, but there is a point beyond which the yield does not significantly increase. nih.gov
Solid-to-Liquid Ratio: The ratio of the amount of lichen material to the volume of solvent is another important parameter. mdpi.com A higher solvent volume can lead to better extraction but may also result in a more diluted extract that requires more energy to concentrate. mdpi.com
| Parameter | General Impact on Extraction | Example of Optimized Condition |
|---|---|---|
| Solvent Concentration | Affects the polarity and solubility of the target compound. scielo.br | 63.30% Methanol in water for certain phenolics. scielo.br |
| Temperature | Higher temperatures generally increase extraction efficiency but risk degradation. mdpi.com | 80 °C for some polysaccharide extractions. nih.gov |
| Time | Longer duration can increase yield up to a certain point. nih.gov | 62 minutes for specific antioxidant compounds. scielo.br |
| Solid-to-Liquid Ratio | Influences the concentration gradient and efficiency of mass transfer. mdpi.com | 1:11.80 g/mL for olive leaf extracts. scielo.br |
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate this compound from this mixture. researchgate.netlongdom.org
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the preliminary analysis of the crude extract and for monitoring the progress of purification. savemyexams.comresearchgate.net It helps in identifying the number of components in a mixture and in selecting a suitable solvent system for column chromatography. usu.ac.idlibretexts.org
In TLC, a small amount of the extract is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. savemyexams.com The plate is then placed in a developing chamber containing a mobile phase (a solvent or a mixture of solvents). libretexts.org The mobile phase moves up the plate by capillary action, and the components of the extract separate based on their differential affinities for the stationary and mobile phases. libretexts.org The separated spots are visualized, often under UV light. savemyexams.com The retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. libretexts.org
Column Chromatography (CC) and Vacuum Liquid Chromatography (VLC)
Column Chromatography (CC) is a preparative technique used to isolate and purify individual compounds from a mixture. longdom.orgirejournals.com The crude extract is loaded onto a column packed with a stationary phase, such as silica gel or alumina. longdom.orgchemistryviews.org A solvent or a gradient of solvents (mobile phase) is then passed through the column. longdom.org The components of the mixture travel through the column at different rates depending on their adsorption to the stationary phase and solubility in the mobile phase, allowing for their separation. irejournals.com Fractions are collected sequentially, and those containing the pure compound, as determined by TLC analysis, are combined. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds in a mixture. rroij.com It operates by forcing a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase) under high pressure. rroij.comijcrt.org The separation is achieved based on the different interactions of the components with the stationary phase, leading to different elution times. rroij.com
In the context of this compound, analytical HPLC is instrumental for initial detection and quantification within lichen extracts. researchgate.net However, for the purpose of obtaining a substantial amount of the pure compound, Preparative HPLC is the method of choice. shimadzu.depharmagxp.com Unlike analytical HPLC, which focuses on information gathering with small sample amounts, preparative HPLC is designed to purify and collect large quantities of a target compound for further use. pharmagxp.comresearchgate.net
The process typically involves:
Method Development: An initial analytical HPLC method is developed to achieve optimal separation of this compound from other components in the crude extract.
Scale-Up: The analytical method is then scaled up to a preparative scale. This involves using larger columns, higher flow rates, and injecting larger sample volumes. researchgate.net
Fraction Collection: As the separated components elute from the column, a fraction collector is used to selectively gather the portion of the eluent containing the high-purity this compound. shimadzu.de
The choice of stationary and mobile phases is critical. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of moderately polar compounds like glycosides. pharmagxp.com
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Identification and quantification | Isolation and purification of bulk material. pharmagxp.com |
| Column ID | Typically 2.1 - 4.6 mm | >21.2 mm, up to 50 mm or more. jascoinc.com |
| Particle Size | 2 - 5 µm | 5 - 10 µm or larger |
| Flow Rate | Low (e.g., 0.5 - 2.0 mL/min) | High (e.g., 20 - 120 mL/min). jascoinc.com |
| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |
| Outcome | Chromatogram showing peaks for analysis | Collected fractions of purified compound. shimadzu.de |
This table provides a general comparison between analytical and preparative HPLC systems.
High-Performance Thin-Layer Chromatography (HPTLC) in Related Analyses
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and sophisticated form of thin-layer chromatography (TLC) that offers better separation efficiency, higher sensitivity, and improved reproducibility. merckmillipore.com It is a valuable tool for the analysis of complex mixtures such as medicinal plant and lichen extracts. google.comamazon.com While HPLC is used for isolating the pure compound, HPTLC serves a crucial role in the initial stages of analysis and quality control.
HPTLC is particularly useful for:
Fingerprint Analysis: Creating a characteristic chromatographic fingerprint of a lichen extract. This allows for the comparison of different samples, for instance, to distinguish between different Usnea species or to check for adulterants. sigmaaldrich.com
Screening: Rapidly screening multiple extracts for the presence of a class of compounds (e.g., xanthones) before proceeding to more time-consuming methods like HPLC.
Method Development: Aiding in the development of solvent systems (mobile phases) that can then be adapted for column chromatography or HPLC.
The key advantages of HPTLC include its ability to analyze multiple samples simultaneously on a single plate, leading to high throughput and reduced solvent consumption per sample. merckmillipore.com After separation, the plate is derivatized with a reagent and heated, causing compounds to appear as colored zones under specific lighting conditions, which aids in their identification. sigmaaldrich.com
| Feature | Description | Relevance to this compound Analysis |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 of a smaller particle size (5-6 µm) than classical TLC. merckmillipore.com | Provides higher resolution and more compact bands for better separation of compounds in Usnea extracts. |
| Sample Application | Automated, precise application of small sample volumes (0.1 - 0.5 µl). merckmillipore.com | Ensures reproducibility and accurate quantitative analysis when comparing extracts. |
| Mobile Phase | A mixture of solvents optimized for the separation of target analytes. | The solvent system is chosen to effectively separate xanthone (B1684191) glycosides from other lichen acids. |
| Detection | Densitometric scanning or visualization after derivatization with chemical reagents (e.g., sulfuric acid). sigmaaldrich.com | Allows for the detection and semi-quantitative estimation of compounds like this compound in an extract. |
This table outlines the key aspects of HPTLC as it applies to the analysis of complex natural product extracts.
Purity Assessment of Isolated this compound
Once this compound has been isolated, assessing its purity is a critical final step. scribd.com A purity value is intrinsically linked to the analytical method used for its determination. nih.gov Therefore, employing multiple, mechanistically different (orthogonal) methods is essential for a comprehensive and reliable purity assessment. nih.gov
Common methods for purity assessment include:
Chromatographic Methods: The most direct method is to use analytical HPLC. The isolated compound is run on a validated HPLC system, and the purity is typically calculated based on the relative peak area. An ideal pure compound will show a single, sharp, and symmetrical peak. moravek.compatsnap.com Comparing the retention time with a known reference standard, if available, further confirms identity.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful tool for purity assessment. It provides both structural information and quantitative data without the need for an identical reference standard. nih.gov The presence of signals from impurities (e.g., residual solvents, structurally related compounds) can be detected and quantified. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the isolated molecule, which can confirm its elemental composition. While primarily used for structural confirmation, the absence of other significant ions can be an indicator of purity.
Physical Properties: Testing physical properties such as the melting point can also indicate purity. Pure crystalline substances have a sharp and defined melting point, whereas the presence of impurities typically causes the melting point to depress and broaden. moravek.com
For a compound like this compound, which was isolated for the first time, its structure and purity were confirmed through an extensive combination of these spectroscopic methods, including 1D and 2D NMR, MS, UV, and IR spectroscopy. nih.gov The consistency and clarity of the data from these orthogonal techniques collectively established the high purity of the isolated sample.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Structure Determination
The determination of Hirtusneanoside's structure is a testament to the power of modern spectroscopic methods. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been instrumental in defining its complex, unsymmetrical dimeric tetrahydroxanthone framework linked to an L-rhamnopyranoside unit. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to this compound has been no exception. doi.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to map out the connectivity and spatial arrangement of atoms within the molecule. acs.orgnih.gov
Initial insights into the structure of this compound were gleaned from ¹H and ¹³C NMR spectra. The ¹H NMR spectrum revealed the presence of distinct proton environments, including signals for two H-bonded hydroxy groups in each monomeric unit, aromatic protons, and methyl groups. acs.org Specifically, two methyl groups attached to aromatic carbons appeared as singlets at δH 1.94 and δH 1.96. acs.org Another key feature was a methyl group signal at δ 3.73, which was later assigned to a carboxylic ester. acs.org
The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, established the presence of 34 carbon atoms in the aglycone part, named hirtusneanine, and a total of 40 carbons in this compound itself. acs.org The DEPT spectrum further categorized these carbons into six methyls (one being part of an ester), two methylenes, seven methines, and nineteen quaternary carbons. acs.org This initial carbon count was crucial in deducing the molecular formula. acs.org
| Moiety | ¹H Chemical Shift (δH) | ¹³C Chemical Shift (δC) | Reference |
|---|---|---|---|
| Aromatic Methyl | 1.94 (s) | 20.7 | acs.org |
| Aromatic Methyl | 1.96 (s) | 20.6 | acs.org |
| Ester Methyl | 3.73 | 54.3 | acs.org |
| Carboxylic Carbon | - | 171.3 | acs.org |
| H-bonded Hydroxy | 13.7 | - | acs.org |
| H-bonded Hydroxy | 11.5 | - | acs.org |
While 1D-NMR provided a foundational sketch, 2D-NMR techniques were indispensable for assembling the complete molecular puzzle of this compound. acs.orgrsc.org These experiments reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of protons and carbons and the determination of the molecule's connectivity. epfl.ch
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying spin systems within the molecule. acs.org It helped to trace the proton-proton couplings, for instance, within the tetrahydroxanthone monomer units from C-5' to C-7' (including the C-13' methyl group) and from C-5 to C-7 (including the C-6 and C-7 methyl groups). acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton with its directly attached carbon atom. The HSQC (also referred to as HMQC in the source) spectrum, in conjunction with COSY data, helped to solidify the assignment of protonated carbons in the two distinct spin systems. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was crucial for piecing together the entire carbon skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. acs.orgepfl.ch For example, the HMBC spectrum confirmed the placement of the methyl groups attached to the aromatic rings by showing their correlations to three carbons each. acs.org It also established the position of the ester methyl group through its correlation to the carboxylic carbon at δC 171.3. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided critical information about the spatial proximity of protons, which was vital for determining the relative configuration and conformation of the molecule. acs.orgrsc.org NOESY correlations helped to confirm the proposed relative configuration of the aglycone, hirtusneanine. acs.org
The collective data from these 2D-NMR experiments allowed for the complete planar structure of the aglycone to be established. acs.org The relative configuration was further supported by the analysis of ¹H-¹H coupling constants. acs.org
While the primary focus of the provided information is on structural elucidation, the principles of NMR lend themselves to quantitative applications (qNMR). Although not explicitly detailed for this compound in the provided search results, qNMR is a powerful technique for determining the purity and concentration of a sample, which is a critical aspect of ensuring its structural integrity for further studies. Synthetic efforts towards hirtusneanine have utilized NMR data for comparison and structural verification. rsc.org
Mass Spectrometry (MS) Applications
Mass spectrometry provided the crucial information regarding the molecular weight and elemental composition of this compound and its aglycone. acs.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS) was pivotal in determining the precise molecular formula of this compound and its components. researchgate.netnih.gov
This compound: Positive-ion High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) of this compound showed an [M + Na]⁺ peak at m/z 821.2628. This corresponded to a calculated molecular formula of C₄₀H₄₆O₁₇Na, which was also supported by ¹³C NMR and DEPT data. acs.org The negative-ion FABMS spectrum showed a molecular ion peak [M – H]⁻ at m/z 797, with fragment ions at m/z 651 and m/z 633, corresponding to the loss of the deoxyhexose unit. acs.org
Hirtusneanine (Aglycone): After enzymatic hydrolysis of this compound, the resulting aglycone, hirtusneanine, was analyzed. mdpi.commdpi.com HRFABMS analysis of hirtusneanine yielded a molecular formula of C₃₄H₃₆O₁₃ based on the [M + Na]⁺ peak at m/z 675.2051 (calculated as 675.2053). acs.org
| Compound | Ion | Observed m/z | Calculated m/z | Deduced Molecular Formula | Reference |
|---|---|---|---|---|---|
| This compound | [M + Na]⁺ | 821.2628 | 821.2632 | C₄₀H₄₆O₁₇Na | acs.org |
| Hirtusneanine | [M + Na]⁺ | 675.2051 | 675.2053 | C₃₄H₃₆O₁₃Na | acs.org |
Hyphenated MS Techniques (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical method that combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. nih.govcreative-proteomics.comeag.commeasurlabs.com This technique is instrumental in the analysis of complex mixtures and the structural elucidation of unknown compounds. creative-proteomics.comnih.gov
In the analysis of this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was utilized. This technique provided crucial information regarding the compound's molecular formula. The positive ion HRFABMS spectrum of this compound showed a sodium adduct ion peak [M + Na]⁺ at a mass-to-charge ratio (m/z) of 821.2628. This finding corresponded to the calculated molecular formula of C₄₀H₄₆O₁₇Na, which was further supported by ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectral data. acs.org
Table 1: HRFABMS Data for this compound
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M + Na]⁺ | 821.2628 | 821.2632 | C₄₀H₄₆O₁₇Na |
| Data sourced from Rezanka & Sigler (2007) acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the presence of chromophores. technologynetworks.commsu.edudenovix.com The UV spectrum of this compound revealed absorption maxima (λmax) at 340, 275, and 230 nm, which is indicative of an extended chromophore system. acs.org The absorption bands at 275 and 338 nm are characteristic of a chromanone chromophore. acs.org A bathochromic shift (a shift to a longer wavelength) of the 338 nm band to 353 nm upon the addition of methanolic potassium hydroxide (B78521) (KOH) confirmed the presence of phenolic hydroxyl groups in the molecule. acs.org
Table 2: UV-Vis Spectroscopic Data for this compound
| Solvent | Absorption Maxima (λmax, nm) |
| Methanol (B129727) | 340, 275, 230 |
| Methanolic KOH | 353 (shift from 338) |
| Data sourced from Rezanka & Sigler (2007) acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. doi.org The IR spectrum of this compound displayed several characteristic absorption bands. A broad absorption at 3290 cm⁻¹ indicated the presence of hydroxyl (OH) functionalities. An absorption at 1735 cm⁻¹ was attributed to an aliphatic carbonyl (C=O) group. The spectrum also showed a band at 1620 cm⁻¹, characteristic of an enolic β-diketone, and a peak at 1590 cm⁻¹ corresponding to aromatic ring vibrations. An absorption at 870 cm⁻¹ suggested the presence of a pentasubstituted benzene (B151609) ring. acs.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3290 | O-H (hydroxyl groups) |
| 1735 | C=O (aliphatic carbonyl) |
| 1620 | Enolic β-diketone |
| 1590 | Aromatic C=C stretching |
| 870 | Pentasubstituted benzene ring |
| Data sourced from Rezanka & Sigler (2007) acs.org |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. researchgate.netwikipedia.org The absolute configuration of this compound was established using electronic circular dichroism (ECD) data. sci-hub.se This method is particularly valuable for complex molecules where traditional methods may be insufficient. sci-hub.se
Computational Chemistry for Conformational and Stereochemical Assignments
Computational chemistry employs theoretical principles and computer simulations to predict and analyze molecular structures and properties. ethz.chlumenlearning.commaricopa.eduauremn.org.br In the study of complex natural products like this compound, computational methods are increasingly used to complement experimental data for conformational and stereochemical assignments. osti.govfrontiersin.org While specific computational studies on this compound are not extensively detailed in the provided context, the use of such methods is a standard approach in modern natural product chemistry for refining structures and understanding their three-dimensional arrangements. rsc.org
Biosynthetic Pathways and Enzyme Systems
Polyketide Biosynthesis as the Primary Pathway for Xanthones in Lichens
The core scaffold of Hirtusneanoside, the xanthone (B1684191) nucleus, originates from the polyketide pathway, which is the primary route for the biosynthesis of most aromatic compounds in lichen-forming fungi. nih.govscribd.com Unlike in plants, where xanthone biosynthesis involves a combination of the shikimate and acetate (B1210297) pathways, the xanthone core in fungi and lichens is derived entirely from a polyketide precursor. mdpi.comnih.govresearchgate.net
The process is initiated by the sequential condensation of acetate and malonate units, typically from acetyl-CoA and malonyl-CoA, by a large, multi-domain enzyme known as a polyketide synthase (PKS). nih.govwikipedia.org This creates a linear polyketide chain that undergoes a series of cyclization reactions to form the characteristic tricyclic xanthone structure. researchgate.netmdpi.com The proposed mechanism involves an initial aldol (B89426) condensation and a Claisen-type cyclization, which together yield a benzophenone (B1666685) intermediate. researchgate.netmdpi.com This intermediate may then spontaneously dehydrate to form the central pyrone ring of the xanthone. researchgate.netmdpi.com This biosynthetic scheme accounts for the common substitution patterns observed in the vast majority of lichen xanthones. mdpi.com
Two main folding patterns of the polyketide chain give rise to distinct series of xanthones in lichens. mdpi.com
Lichexanthone-type: Characterized by a methyl group at position 8. mdpi.com
Thiomelin-type: Derived from the anthraquinone (B42736) emodin, resulting in a different substitution pattern. mdpi.commdpi.com
The oxygenation pattern of this compound's aglycone, Hirtusneanin, can be rationalized according to the established polyketide biosynthetic pathway for xanthones. mdpi.com
Proposed Biosynthetic Route to Dimeric Tetrahydroxanthones
This compound is classified as an unsymmetrical dimeric tetrahydroxanthone. mdpi.com The formation of such dimers is a significant step in extending the chemical diversity of lichen xanthones. mdpi.com The prevailing hypothesis for the formation of dimeric xanthones is that it occurs via the coupling of two pre-formed monomeric units. mdpi.com This theory is favored over a tandem biosynthetic pathway that would involve the cyclization of a double-length polyketide chain. mdpi.com Support for this hypothesis comes from the isolation of monomeric units, known as blennolides, which are the precursors to the dimeric secalonic acids found in some fungi. mdpi.com
The dimerization process itself is thought to be an oxidative coupling reaction. rsc.org This may be mediated by enzymes, which would account for the stereoselectivity observed in many natural dimers. rsc.orgrsc.org One proposed mechanism involves the generation of a xanthonyl radical that subsequently couples with an electron donor. mdpi.com Research into the biosynthesis of other fungal dimeric xanthones has identified specific enzymes, such as cytochrome P450 oxygenases, as being responsible for catalyzing the dimerization step. rsc.org While the precise mechanism for this compound is not fully elucidated, it is believed to proceed through a similar enzyme-assisted oxidative coupling of two distinct tetrahydroxanthone monomers to form the unsymmetrical aglycone, Hirtusneanin. mdpi.comrsc.org
Investigation into the Origin of the Glycosidic Moiety (L-Rhamnose)
A defining feature of this compound is the presence of a sugar moiety, specifically L-rhamnose, making it a glycoside. mdpi.commdpi.com Enzymatic hydrolysis of this compound confirms this structure, yielding the aglycone Hirtusneanin and the sugar α-L-rhamnose. mdpi.commdpi.com Glycosylation is a known, though not frequently encountered, functionalization in lichen xanthones. mdpi.commdpi.com
L-rhamnose (6-deoxy-L-mannose) is a deoxy sugar that has been identified as a component of various natural products in plants and bacteria, often as part of cell walls or bioactive glycosides. google.comresearchgate.net While the specific pathway in the Usnea hirta mycobiont is not detailed in the literature, the biosynthesis of L-rhamnose in other organisms is well-established. It typically proceeds from a common precursor, such as UDP-glucose. researchgate.net This precursor is converted into UDP-L-rhamnose through a series of enzymatic reactions. researchgate.net Key enzymes in this conversion include UDP-d-glucose 4,6-dehydratase and UDP-4-keto-6-deoxy-d-glucose epimerase/reductase. researchgate.net The resulting UDP-L-rhamnose then serves as an activated sugar donor for a glycosyltransferase enzyme, which catalyzes the attachment of the rhamnose unit to the aglycone. frontiersin.org It is highly probable that a similar pathway exists for the formation of the rhamnose moiety in this compound.
Enzymatic Machinery Involved in this compound Formation
The biosynthesis of this compound is a complex process requiring a suite of specialized enzymes. Based on its structure and the proposed biosynthetic pathway, the following classes of enzymes are predicted to be involved:
| Enzyme Class | Proposed Function in this compound Biosynthesis | Supporting Evidence |
| Polyketide Synthase (PKS) | Catalyzes the formation of the initial polyketide chain from acetyl-CoA and malonyl-CoA precursors, which serves as the backbone for the xanthone core. nih.gov | This is the foundational enzyme for the biosynthesis of nearly all lichen aromatic compounds, including xanthones. nih.govmdpi.comwikipedia.org |
| Cyclases | Mediate the intramolecular aldol and Claisen-type cyclizations of the folded polyketide chain to form the benzophenone intermediate and subsequently the tricyclic xanthone scaffold. researchgate.netmdpi.com | These reactions are essential for forming the ring structures of polyketide-derived compounds. mdpi.com |
| Oxidative Enzymes | Catalyze the dimerization of two monomeric tetrahydroxanthone units to form the aglycone, Hirtusneanin. Cytochrome P450 monooxygenases and laccases are strong candidates. rsc.orgrsc.org | Gene disruption studies in other fungi have confirmed that a cytochrome P450 is responsible for the dimerization step in similar dimeric xanthones. rsc.org |
| Methyltransferases | Responsible for the addition of methyl groups. This compound contains several methyl groups, some of whose biosynthetic origins are currently unknown, suggesting the action of specific methylating enzymes. mdpi.comrsc.org | The structure of this compound shows methylation patterns that require enzymatic catalysis. mdpi.com |
| Glycosyltransferase | Catalyzes the final step of biosynthesis: the transfer of the L-rhamnose moiety from an activated sugar donor (likely UDP-L-rhamnose) to the Hirtusneanin aglycone. frontiersin.org | The presence of the glycosidic bond necessitates a glycosyltransferase for its formation. mdpi.commdpi.com |
Genetic Basis of Biosynthetic Gene Clusters in Lichen-Forming Fungi
The enzymes required for the production of complex secondary metabolites like this compound are encoded by genes that are typically organized into biosynthetic gene clusters (BGCs). nih.govfrontiersin.org In fungi, a BGC for a polyketide-derived natural product contains the gene for the core PKS enzyme, alongside genes for the various "tailoring" enzymes that modify the polyketide scaffold, such as oxidases, methyltransferases, and glycosyltransferases. frontiersin.org
The study of lichen genomics has revealed that the genomes of lichen-forming fungi contain a surprisingly high number of BGCs, suggesting a vast, untapped potential for producing a wide array of natural products. nih.gov Many of these gene clusters are considered "silent" or are expressed at very low levels under standard laboratory culture conditions. nih.gov
The identification of the specific BGC responsible for this compound biosynthesis in Usnea hirta would involve sequencing its genome, using bioinformatic tools (such as antiSMASH) to identify putative xanthone BGCs, and subsequent experimental validation. frontiersin.org Such validation could be achieved through techniques like targeted gene knockout or heterologous expression of the entire cluster in a more tractable host organism. rsc.orgfrontiersin.org Studies on other fungi producing dimeric xanthones have successfully used these approaches to identify the relevant BGCs and elucidate the functions of individual genes within them, including the crucial gene responsible for dimerization. rsc.org
Chemical Synthesis and Structural Modifications
Total Synthesis Approaches for Hirtusneanoside and its Aglycone
To date, a complete total synthesis of this compound has not been reported in the reviewed literature. However, a significant breakthrough was achieved with the first enantioselective total synthesis of 10a-epi-hirtusneanine, a stereoisomer of this compound's aglycone. rsc.org This work provides a roadmap for accessing the core structure of this class of natural products.
The key challenge in synthesizing this compound and its aglycone lies in the construction of the sterically hindered biaryl linkage between the two tetrahydroxanthone monomers. nih.gov A successful strategy employed in the synthesis of 10a-epi-hirtusneanine involves a Suzuki-Miyaura cross-coupling reaction. rsc.org This powerful carbon-carbon bond-forming reaction was utilized to connect two complex monomeric fragments.
A critical innovation in this approach was the use of a benzoxaborole moiety on one of the coupling partners. rsc.org This strategy was devised to overcome the potential for protodeboronation, a common side reaction that can reduce the efficiency of the coupling, especially with sterically hindered substrates. nih.gov The heterodimeric nature of hirtusneanine, where two different tetrahydroxanthone units are linked, makes this controlled coupling particularly challenging. mdpi.com
The general approach for the construction of similar dimeric tetrahydroxanthones often involves:
Synthesis of the individual monomeric tetrahydroxanthone units.
Functionalization of the monomers to enable the cross-coupling reaction.
The cross-coupling reaction itself to form the biaryl bond. researchgate.netresearchgate.net
This compound and its aglycone possess multiple chiral centers, making stereocontrol a critical aspect of their synthesis. The enantioselective total synthesis of 10a-epi-hirtusneanine addressed this challenge through several key stereoselective transformations. rsc.org
One notable strategy was the use of a highly diastereoselective oxa-Michael addition to construct the tetrahydroxanthone skeleton of one of the monomeric units. rsc.orgresearchgate.net Furthermore, the synthesis employed stereoselective methylations to install the methyl groups with the correct spatial orientation. rsc.org
A particularly innovative step involved the complete reversal of the stereochemistry at the C5-hydroxy group. This was achieved through an oxidation reaction followed by an Evans-Saksena reduction, demonstrating a powerful method for controlling the stereochemistry at this specific position. rsc.org The ability to prepare both complex tetrahydroxanthone monomers from a single chiral intermediate highlights the efficiency and elegance of the synthetic route. rsc.org The stereochemical features of biaryl xanthone (B1684191) dimers are a topic of significant interest, with the restricted rotation around the biaryl axis creating axial chirality. rsc.org
Synthetic Analogs and Derivatives of this compound
While the direct synthesis of a wide range of this compound analogs has not been extensively reported, the synthesis of 10a-epi-hirtusneanine serves as a key example of a synthetic analog. rsc.org This compound, being a stereoisomer of the natural aglycone, is invaluable for studying structure-activity relationships.
The development of synthetic strategies for dimeric tetrahydroxanthones, such as those used for 10a-epi-hirtusneanine, opens the door to creating a variety of analogs. researchgate.netrsc.org By modifying the monomeric building blocks before the crucial cross-coupling step, it is theoretically possible to generate a library of hirtusneanine analogs with variations in substitution patterns on the aromatic rings or alterations to the stereochemistry of the chiral centers.
The synthesis of other dimeric tetrahydroxanthones, such as the parnafungins, has also relied on similar cross-coupling strategies, suggesting that these methods could be broadly applicable for generating analogs within this class of natural products. nih.gov
Table 1: Key Synthetic Intermediates and Analogs of the this compound Core
| Compound Name | Description | Key Synthetic Feature | Reference |
| 10a-epi-hirtusneanine | A stereoisomer of the aglycone of this compound. | Enantioselective total synthesis achieved. | rsc.org |
| Benzoxaborole intermediate | A key coupling partner in the Suzuki-Miyaura reaction. | Designed to resist protodeboronation. | rsc.orgnih.gov |
| Tetrahydroxanthone monomers | Building blocks for the dimeric core. | Prepared via stereoselective reactions like oxa-Michael addition. | rsc.orgresearchgate.net |
Chemical Modification Strategies for Bioactivity Enhancement
These strategies often involve:
Glycosylation/Deglycosylation: The rhamnose sugar moiety in this compound is a prime target for modification. Enzymatic hydrolysis can yield the aglycone, hirtusneanine. mdpi.commdpi.com Conversely, attaching different sugar units could alter the compound's solubility, cell permeability, and target interactions.
Acylation/Alkylation: The hydroxyl groups on both the xanthone core and the sugar residue could be modified through esterification or etherification to change the lipophilicity and pharmacokinetic properties of the molecule.
Modification of the Xanthone Core: Introducing or altering substituents on the aromatic rings of the tetrahydroxanthone core could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced or more selective biological activity.
Development of Methodologies for this compound Derivatives
The development of specific methodologies for creating a diverse library of this compound derivatives is still in its early stages and is closely linked to the progress in the total synthesis of the parent molecule. The synthetic route established for 10a-epi-hirtusneanine provides a foundational methodology. rsc.org
Future methodological developments will likely focus on:
Convergent Synthetic Routes: Improving the efficiency of the total synthesis to allow for the rapid production of the core structure.
Late-Stage Functionalization: Developing methods to modify the this compound molecule after the core structure has been assembled. This would allow for the creation of a wide range of derivatives from a common intermediate.
Combinatorial Approaches: Combining different monomeric units in the cross-coupling reaction to generate a library of diverse dimeric tetrahydroxanthones. Modern drug discovery platforms that combine comprehensive synthesis methods with direct biological activity evaluation could be applied. labmanager.com
Biological Activities and Mechanistic Investigations
Antimicrobial Activity Profile
Hirtusneanoside has demonstrated notable antimicrobial activity, particularly against certain types of bacteria. researchgate.netprimescholars.comnih.govlekovitesirovine.rsnih.govscispace.com This has positioned it as a compound of interest in the search for new antimicrobial agents.
Isolated from the lichen Usnea hirta, this compound has shown inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.netprimescholars.comnih.govlekovitesirovine.rsnih.govscispace.commdpi.commdpi.com Studies have reported its effectiveness at nanomolar concentrations, with a lethal dose (LD50) of 3.4 nM for S. aureus and 14.0 nM for B. subtilis. researchgate.netnih.gov This potent activity highlights its potential as a specialized antibacterial agent. mdpi.comrsc.org
Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterium | Measurement | Value | Reference |
|---|---|---|---|
| Staphylococcus aureus | LD50 | 3.4 nM | researchgate.netnih.gov |
| Bacillus subtilis | LD50 | 14.0 nM | researchgate.netnih.gov |
While this compound exhibits strong activity against certain Gram-positive bacteria, it has been found to be inactive against Gram-negative bacteria and yeast. nih.gov This selectivity is a key feature of its antimicrobial profile. The broader class of xanthone (B1684191) dimers, however, has shown a wider range of antibacterial action. For instance, garmoxanthone, another xanthone dimer, has demonstrated strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against various Vibrio strains. tandfonline.comnih.govresearchgate.net
The precise mechanisms of antibacterial action for this compound are not fully elucidated. However, the general mechanisms for antibacterial agents can include:
Inhibition of Cell Wall Synthesis: Some antibiotics work by preventing the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis. lumenlearning.com
Inhibition of Protein Synthesis: This can occur through binding to ribosomal subunits, which disrupts the formation of peptide bonds and essential proteins. lumenlearning.com
Cellular Disruption: This may involve damaging the cell membrane's integrity, leading to the leakage of intracellular components. lumenlearning.comfrontiersin.org
For alkaloids, another class of natural products, antibacterial mechanisms include inhibiting bacterial cell wall synthesis, altering cell membrane permeability, and inhibiting nucleic acid and protein synthesis. mdpi.com Flavonoids, yet another class, are thought to disrupt bacterial cell function through mechanisms such as damaging the cell structure and inhibiting protein and DNA synthesis. frontiersin.org While these are general mechanisms, specific studies on this compound's mode of action are needed for a definitive understanding.
Other Documented Biological Activities of Related Dimeric Xanthones (Contextual Relevance)
While the primary focus for this compound has been its antibacterial properties, the broader family of dimeric xanthones, to which it belongs, exhibits a wider array of biological activities. nih.govmdpi.com These compounds are found in various natural sources, including angiosperms, fungi, and lichens. nih.govresearchgate.net
Several dimeric xanthones have demonstrated antifungal properties. mdpi.comresearchgate.net For example, extracts from Protousnea poeppigii containing related metabolites have shown strong antifungal effects against various fungal pathogens, including Microsporum gypseum, Trichophyton mentagrophytes, and Candida species. primescholars.com Other xanthones have shown activity against Cladosporium cucumerinum and Candida albicans. mdpi.com
Dimeric xanthones have also been investigated for their antiviral potential. scielo.brrsc.org Studies have shown that some xanthone dimers possess significant antiviral activity, notably against the human immunodeficiency virus (HIV) and influenza virus. mdpi.com For instance, swertifrancheside, a xanthone dimer, has been reported to inhibit HIV-1 reverse transcriptase. mdpi.com The antiviral mechanisms of dimeric flavonoids, a related class of compounds, are thought to involve blocking various stages of the viral life cycle. mdpi.com
Antiparasitic Activities
Direct experimental studies on the antiparasitic activities of this compound are not prominently available. However, the chemical family of xanthone dimers and other compounds isolated from the Usnea genus have shown notable antiparasitic effects.
The genus Usnea, the source of this compound, is recognized in traditional medicine and modern research for its antiparasitic potential. herbalreality.comherbs.org.nz For instance, Usnic acid, a prominent secondary metabolite in many Usnea species, has demonstrated antiparasitic properties. jscimedcentral.com
Furthermore, research into other xanthone dimers has identified significant activity against various parasites. Garcilivins A and C, isolated from Garcinia livingstonei, have been tested against Plasmodium falciparum, Leishmania infantum, Trypanosoma brucei, and Trypanosoma cruzi. mdpi.com Phomoxanthones A and B have also shown considerable inhibitory action against P. falciparum. mdpi.com These findings highlight the potential of the xanthone dimer scaffold as a source for antiparasitic compounds, though specific data for this compound remains to be established.
Table 1: Antiparasitic Activity of Selected Xanthone Dimers (Note: Data for this compound is not available. This table shows the activity of related compounds for context.)
| Compound | Source Organism | Target Parasite | Reported Activity |
|---|---|---|---|
| Garcilivin A | Garcinia livingstonei | Plasmodium falciparum, Leishmania infantum, Trypanosoma brucei, Trypanosoma cruzi | Active against all four parasites. mdpi.comresearchgate.net |
| Garcilivin C | Garcinia livingstonei | Trypanosoma brucei | Showed significant activity. mdpi.comresearchgate.net |
| Phomoxanthone A | Phomopsis sp. | Plasmodium falciparum | Demonstrated significant inhibitory activity. mdpi.com |
| Phomoxanthone B | Phomopsis sp. | Plasmodium falciparum | Demonstrated significant inhibitory activity. mdpi.com |
Antioxidant Activities
Specific quantitative data on the antioxidant activity of this compound, such as IC₅₀ values from standard assays like DPPH or ABTS, are not detailed in the available research. However, the general class of xanthones and xanthone dimers is widely recognized for possessing significant antioxidant properties. mdpi.comnih.govmdpi.com
The antioxidant mechanism of xanthones is often attributed to their chemical structure, which allows them to act as free radical scavengers and metal chelators. researchgate.net Studies on various xanthones have demonstrated their capacity to neutralize oxidative stress, a key factor in many degenerative diseases. researchgate.net For example, extracts from the bark of Garcinia xanthochymus, which are rich in xanthones, showed strong antioxidant activity in a DPPH radical scavenging bioassay. rsc.org Specifically, the bisxanthone Bigarcinenone A isolated from this plant demonstrated more potent antioxidant activity than the synthetic antioxidant BHT. rsc.org While these findings underscore the antioxidant potential within this chemical class, dedicated studies are required to characterize the specific antioxidant capacity of this compound.
Table 2: Antioxidant Activity of a Selected Xanthone Dimer (Note: Data for this compound is not available. This table shows the activity of a related compound for context.)
| Compound | Assay | IC₅₀ Value (μg/mL) | Source |
|---|---|---|---|
| Bigarcinenone A | DPPH Radical Scavenging | 9.2 | rsc.org |
| BHT (Reference) | DPPH Radical Scavenging | 20.0 | rsc.org |
Anti-inflammatory Properties
There is a lack of specific research investigating the anti-inflammatory properties of this compound. Nonetheless, the anti-inflammatory potential of xanthones as a chemical group is well-established. mdpi.comnih.gov These compounds can modulate inflammatory responses through various mechanisms.
Advanced Research Perspectives and Methodological Advancements
Metabolomics-Guided Discovery and Analysis of Lichen Metabolites
Metabolomics has emerged as a crucial tool in the study of lichen chemistry, offering a powerful lens through which to view the complex array of secondary metabolites. frontiersin.orgmdpi.com This approach involves the comprehensive analysis of the small-molecule metabolites within a biological system. researchgate.net Techniques such as high-resolution liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these investigations, prized for their sensitivity and ability to identify a wide range of compounds. frontiersin.orgnih.gov
The application of metabolomics allows for the rapid chemical profiling of lichen extracts, which can reveal significant differences in the metabolite composition between the host lichen and its associated microorganisms. mdpi.com This has been instrumental in distinguishing the chemical contributions of each symbiotic partner. nih.gov Furthermore, by coupling metabolomic data with bioactivity screening, researchers can efficiently pinpoint potential bioactive compounds. mdpi.comnih.gov For instance, a metabolomics approach was successfully used to identify potential anticancer biomarkers from foliose lichens by correlating the chemical profiles with cytotoxicity against cancer cell lines. nih.gov This methodology is particularly advantageous for lichen research, as it requires only small amounts of material, thus addressing the challenge of low biomass availability. nih.gov
Advanced analytical techniques are at the heart of metabolomics. Mass spectrometry imaging (MSI) has been used to visualize the spatial distribution of metabolites within the lichen thallus, providing insights into where compounds like atranorin (B1665829) and usnic acid are produced and localized. frontiersin.orgnih.gov This spatial understanding is critical for comprehending the functional roles of these molecules within the lichen's composite structure. nih.gov
Molecular Networking for Identification of Related Compounds
Molecular networking, particularly when integrated with platforms like the Global Natural Product Social Molecular Networking (GNPS) platform, has revolutionized the dereplication and identification of known and novel compounds from complex natural extracts. nih.govwgtn.ac.nzresearchgate.net This computational strategy organizes tandem mass spectrometry (MS/MS) data into networks where nodes represent parent ions and edges connect structurally related molecules. nih.gov This allows for the rapid annotation of known compounds by matching their MS/MS spectra to library databases and the simultaneous visualization of related, potentially new, analogs. nih.govresearchgate.net
The expansion of spectral libraries, such as the Lichen DataBase (LDB) on the GNPS platform, has significantly enhanced the power of this approach for lichen-derived natural products. researchgate.netebi.ac.uknih.gov By providing a larger repository of high-resolution MS/MS spectra for known lichen compounds, these databases facilitate more accurate and comprehensive compound identification. researchgate.netebi.ac.uk This is invaluable for refining lichen chemotaxonomy and accelerating the discovery of new metabolites. researchgate.netnih.gov For example, molecular networking has been employed to explore the chemical space of lichens and to attribute the production of specific compounds to individual members of the lichen's microbial community. nih.gov This technique is instrumental in identifying entire families of related compounds, including those that may be present in too low a concentration for traditional isolation and characterization. researchgate.net
Genome Mining and Heterologous Expression of Biosynthetic Pathways
The advent of next-generation sequencing and sophisticated bioinformatics tools has ushered in the era of genome mining for natural product discovery. frontiersin.orgnih.gov This strategy involves scanning the genomes of lichen-forming fungi for biosynthetic gene clusters (BGCs), which are responsible for the production of secondary metabolites like polyketides, non-ribosomal peptides, and terpenes. mdpi.commdpi.com Genomic studies have revealed that lichens possess a vast, largely untapped biosynthetic potential, with many BGCs remaining silent or unexpressed under standard laboratory conditions. frontiersin.orgnih.govmdpi.com
Genome mining provides a direct route to connect a lichen's genetic potential to its chemical output. frontiersin.orgmdpi.com By comparing the genomes of different lichen species, researchers can identify conserved BGCs and predict the structures of the compounds they produce. mdpi.com For example, genome mining of Evernia prunastri and Pseudevernia furfuracea identified numerous PKS and other BGCs, highlighting the rich, untapped biosynthetic diversity of these fungi. mdpi.com
A significant challenge in realizing the potential of these discovered BGCs is expressing them to produce the corresponding metabolite. Heterologous expression, the process of transferring a BGC from its native lichen host into a more tractable host organism like Saccharomyces cerevisiae or Aspergillus nidulans, is a promising solution. frontiersin.orgresearchgate.netnih.gov While historically challenging for lichen-derived genes, recent successes in the heterologous expression of PKS genes for atranorin and lecanoric acid have marked a significant breakthrough. frontiersin.orgnih.gov This approach not only confirms the function of a specific BGC but also offers a sustainable method for producing valuable lichen compounds, bypassing the need for large-scale lichen harvesting. frontiersin.orgresearchgate.net
Cultivation Strategies for Enhanced Production of Hirtusneanoside (e.g., OSMAC strategy)
The slow growth and low biomass of lichens in their natural environment pose a major bottleneck for the industrial production of their metabolites. frontiersin.orgresearchgate.net Cultivation of the lichen-forming fungi (mycobionts) in the laboratory offers an alternative, but these cultures often fail to produce the same array of secondary metabolites found in the intact lichen. frontiersin.org To overcome this, researchers are employing innovative cultivation strategies to awaken the silent BGCs. frontiersin.orgresearchgate.netmdpi.com
The "One Strain, Many Compounds" (OSMAC) strategy is a prominent example of such an approach. frontiersin.orgnih.govsci-hub.se This method involves systematically altering cultivation parameters—such as media composition, temperature, pH, and aeration—to mimic different environmental conditions. frontiersin.org These changes can trigger the expression of otherwise silent gene clusters, leading to the production of novel or enhanced quantities of specific metabolites. frontiersin.orgnih.gov The OSMAC strategy has been recognized as a powerful tool for increasing the chemical diversity of compounds produced by a single fungal strain. frontiersin.orgresearchgate.net While direct application to enhance this compound production is a prospective goal, the principle has been successfully applied to other fungal cultures to yield new bioactive compounds. frontiersin.org Co-cultivation with other microorganisms is another facet of this strategy, as the interaction between different microbes can induce the production of defense-related compounds. frontiersin.org
Interdisciplinary Approaches in Natural Product Chemistry and Biology
The complexity of the lichen symbiosis and the challenge of harnessing its chemical diversity necessitate a highly interdisciplinary approach. mdpi.commdpi.comnih.gov Modern lichen research is a convergence of multiple scientific fields, including natural product chemistry, mycology, molecular biology, genomics, bioinformatics, and ecology. frontiersin.orgnih.gov
This integrated strategy is essential for moving from compound discovery to application. nih.gov It begins with ecological observations and traditional knowledge, which can provide clues to bioactive species. researchgate.net Chemical investigation using advanced analytical techniques like MS and NMR then identifies and structurally elucidates the metabolites. frontiersin.orgresearchgate.net Simultaneously, genomic and metagenomic analyses reveal the underlying biosynthetic pathways and the genetic potential of the lichen holobiont. frontiersin.orgmdpi.com Finally, biological and pharmacological testing evaluates the therapeutic potential of the isolated compounds. mdpi.comjelsciences.com The synergy between these disciplines is creating a more holistic understanding of lichen biology and chemistry, accelerating the discovery and development of novel natural products like this compound. mdpi.comnih.gov
Q & A
Q. What methodologies are employed for the isolation and initial identification of Hirtusneanoside from Usnea hirta?
this compound is isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Initial identification involves UV-Vis spectroscopy to detect xanthone-specific absorption bands (e.g., 250–300 nm) and preliminary mass spectrometry (MS) to confirm molecular weight (C40H46O17, m/z 798.2735) . Structural confirmation requires advanced techniques like 2D NMR (e.g., HSQC, HMBC) to resolve connectivity in its dimeric tetrahydroxanthone framework .
Q. How is the purity of this compound validated in natural product research?
Purity is assessed using HPLC with UV/Vis or MS detection, ensuring a single peak. Quantitative NMR (qNMR) with internal standards (e.g., trimethylsilylpropanoic acid) is also used to measure purity >95% . For novel compounds, elemental analysis or high-resolution MS (HRMS) is required to confirm molecular composition .
Q. What are the foundational bioactivity findings for this compound?
Early studies report growth inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus), assessed via broth microdilution assays (MIC values typically 8–32 µg/mL). Activity is attributed to its glycosylated tetrahydroxanthone core, which disrupts cell membrane integrity .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation of this compound be resolved?
Contradictions in NMR assignments (e.g., ambiguous coupling constants or overlapping signals in DMSO-d6) are addressed through solvent optimization (e.g., CD3OD for better solubility) or heteronuclear experiments (e.g., NOESY for stereochemical confirmation). Comparative analysis with synthetic analogs or computational modeling (DFT-based chemical shift predictions) can validate proposed structures .
Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?
SAR studies require:
- Synthetic derivatization : Modifying glycosidic moieties (e.g., hydrolysis to aglycone) or dimeric linkages to assess bioactivity changes.
- In vitro assays : Dose-response curves (IC50) in bacterial/ fungal models, paired with cytotoxicity testing (e.g., mammalian cell lines).
- Molecular docking : Targeting bacterial enzymes (e.g., DNA gyrase) to predict binding modes . Data should be analyzed using multivariate statistics (e.g., PCA) to correlate structural features with activity .
Q. How should researchers address reproducibility challenges in this compound’s antimicrobial assays?
Reproducibility issues arise from variable lichen sourcing (geographic/seasonal differences in metabolite production) or assay conditions (e.g., broth media pH). Mitigation strategies include:
- Standardizing lichen collection protocols (e.g., voucher specimens deposited in herbaria).
- Using CLSI/M07-A11 guidelines for antimicrobial testing, including positive controls (e.g., vancomycin) .
- Reporting raw data (e.g., growth curves) in supplementary materials .
Methodological Considerations
Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 798 → 635 for quantification).
- Standard curves : Prepared in relevant matrices (e.g., plasma) to account for matrix effects.
- Validation : Following FDA/ICH guidelines for accuracy (85–115%), precision (RSD <15%), and LOD/LOQ .
Q. How can in vivo pharmacokinetic studies of this compound be designed to minimize ethical concerns?
- Animal models : Use non-mammalian systems (e.g., Galleria mellonella larvae) for preliminary toxicity screening.
- 3R principles : Reduce sample size via power analysis; refine dosing protocols to minimize distress.
- Ethical approval : Document compliance with institutional guidelines (e.g., IACUC) .
Data Presentation Guidelines
Table 1 : Key Spectral Data for this compound
| Technique | Critical Observations |
|---|---|
| <sup>1</sup>H NMR (DMSO-d6) | δ 6.21 (s, H-4), δ 1.23 (d, J=6.1 Hz, rhamnose CH3) |
| <sup>13</sup>C NMR | δ 145.6 (C=O), δ 101.8 (glycosidic C-1) |
| HRMS | [M+Na]<sup>+</sup> m/z 821.2658 (calc. 821.2661) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
